5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,2,3-triazole core substituted at the 1-position with a [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at the 4-position with a carboxamide linked to a 2-fluorophenyl moiety. Such scaffolds are often explored for kinase inhibition or receptor modulation due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O4/c1-12-16(26-22(33-12)13-7-6-10-17(31-2)19(13)32-3)11-29-20(24)18(27-28-29)21(30)25-15-9-5-4-8-14(15)23/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBNQJGUZOMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the P2X7 purinegic receptor . This receptor plays a crucial role in various physiological processes, including inflammation and pain perception.
Mode of Action
The compound acts as a highly potent, selective, competitive antagonist of the P2X7 receptor. It binds to the receptor and inhibits its function, thereby modulating the physiological processes controlled by this receptor.
Biochemical Analysis
Biochemical Properties
It is known that the compound is a heterocyclic aromatic amine. Heterocyclic aromatic amines, such as this compound, are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be influenced by the specific structural features of the compound, including the presence of the 1,2,3-triazole ring and the 1,3-oxazol ring.
Cellular Effects
It has been suggested that the compound may have potential effects on various types of cells and cellular processes. For instance, it might influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is plausible that the compound’s effects could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide at different dosages in animal models are not well studied. It has been suggested that the compound may have potential effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels.
Biological Activity
The compound 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN6O4 |
| Molecular Weight | 452.4 g/mol |
| CAS Number | 1113103-49-3 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Oxazole Ring : The oxazole ring is synthesized through a cyclization reaction involving a precursor such as 2,3-dimethoxybenzaldehyde.
- Triazole Ring Formation : This is achieved via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Coupling Reactions : The final compound is obtained by coupling the oxazole and triazole intermediates using coupling agents like EDC or DCC under controlled conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups present allow for:
- Hydrogen Bonding : Facilitates interaction with target proteins.
- Van der Waals Interactions : Enhances binding affinity.
- π-π Stacking : Stabilizes the complex formed with target molecules .
Anticancer Properties
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : Compounds with similar structures demonstrated IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and U937 (acute monocytic leukemia) .
- Mechanism of Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cell lines through pathways involving p53 activation and caspase cleavage .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Carbonic Anhydrases (CAs) : Some derivatives have shown selective inhibition of membrane-bound cancer-related carbonic anhydrases at nanomolar concentrations .
Case Studies
Several studies have highlighted the biological potential of compounds related to this structure:
- Study on Anticancer Activity :
- Inhibition of Enzymatic Activity :
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential pharmacological activities, particularly in the following areas:
Anticancer Activity
Research indicates that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against various cancer types through:
- Enzyme Inhibition : Targeting enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interacting with specific receptors that regulate cell survival and death pathways.
A study on FDA-approved heterocyclic molecules highlighted the importance of similar compounds in cancer treatment, suggesting that derivatives like this triazole could be effective in developing new anticancer therapies .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities. This specific compound may show promise against bacterial and fungal infections by disrupting microbial cell wall synthesis or metabolic pathways.
Neuropharmacological Effects
The potential neuropharmacological applications of this compound are being explored, particularly for its effects on neurological disorders. Triazoles have been associated with neuroprotective effects and may offer therapeutic benefits in conditions like Alzheimer's or Parkinson's disease.
Synthetic Routes and Mechanisms
The synthesis of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions:
- Formation of Oxazole and Triazole Rings : Utilizing azide compounds and coupling agents such as EDCI or DCC.
- Amide Bond Formation : Coupling the appropriate amine with carboxylic acids to yield the final product.
This synthetic pathway not only emphasizes the complexity of the compound but also highlights its potential for modification to enhance biological activity .
Case Studies
Several studies have demonstrated the biological activity of related triazole compounds:
- A study examining a series of triazole derivatives found that modifications to the aromatic rings significantly affected their anticancer properties, suggesting that structural variations can lead to enhanced efficacy .
- Another investigation into isoxazole-linked compounds showed promising antioxidant properties, indicating that similar structural motifs could yield beneficial pharmacological activities .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the oxazole, triazole, or aryl carboxamide groups. Below is a comparative analysis:
Key Observations :
- Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound may enhance metabolic stability compared to the 4-ethoxyphenyl analogue due to steric hindrance of O-demethylation .
- Core Heterocycle : Pyrazole-based analogues (e.g., ) exhibit divergent bioactivity profiles, such as antioxidant properties, likely due to the sulfonamide and bulky tert-butyl groups.
- Fluorine Positioning : The 2-fluorophenyl carboxamide in the target compound may optimize steric compatibility with hydrophobic receptor pockets compared to 4-fluorophenyl derivatives .
Computational and Crystallographic Comparisons
- Tanimoto Similarity : Using US-EPA’s Tanimoto metric (threshold >0.8), the target compound clusters with triazole-carboxamides bearing fluorophenyl and oxazole substituents (e.g., ).
- Crystal Packing : Isostructural compounds (e.g., ) adopt planar conformations except for perpendicular fluorophenyl rings, suggesting similar packing efficiency for the target molecule.
Contradictions and Limitations
- Bioactivity-Structure Discordance : Some analogues with minimal structural differences (e.g., 2-fluoro vs. 4-fluorophenyl) show unexpectedly divergent activities, highlighting the need for empirical validation .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step protocols, including cycloaddition and nucleophilic substitution. Key steps include:
- Triazole ring formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselectivity .
- Oxazole moiety introduction : Employ condensation of 2,3-dimethoxyphenyl precursors with methyl-substituted oxazole intermediates under anhydrous conditions .
- Optimization : Apply Design of Experiments (DoE) to adjust parameters like temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading. Flow chemistry methods enhance reproducibility and yield .
Q. What analytical techniques are critical for structural validation and purity assessment?
- NMR spectroscopy : Confirm regiochemistry of the triazole ring (e.g., 1H NMR: δ 7.8–8.2 ppm for triazole protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 436.1659) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based enzymatic assays .
- Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .
- Control compounds : Compare with known triazole derivatives (e.g., ruxolitinib) to establish baseline activity .
Advanced Research Questions
Q. What mechanistic insights exist regarding its interaction with biological targets?
- Enzyme inhibition : Molecular docking studies suggest hydrogen bonding between the carboxamide group and ATP-binding pockets of kinases . Competitive inhibition is confirmed via Lineweaver-Burk plots .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify CYP3A4-mediated oxidation as a primary metabolic pathway .
Q. What strategies improve solubility and bioavailability of derivatives?
- Prodrug design : Introduce phosphate or PEG groups at the amino position to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to modify crystal lattice dynamics .
- Lipid nanoparticle encapsulation : Achieve >80% encapsulation efficiency for in vivo delivery .
Q. How should contradictory bioactivity data across studies be reconciled?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
- Epistatic effects : Use CRISPR-Cas9 knockout models to validate target specificity in complex cellular environments .
Q. What synergies are observed when combined with other therapeutic agents?
- Combination therapy : Co-administration with cisplatin shows additive effects in ovarian cancer models (combination index <1.0) .
- Resistance mitigation : Downregulates P-glycoprotein efflux in multidrug-resistant lines when paired with verapamil .
Q. How can computational modeling guide structural optimization?
- QSAR models : Correlate substituent electronegativity (e.g., fluorine at 2-fluorophenyl) with kinase inhibition .
- MD simulations : Predict binding stability (>50 ns trajectories) to prioritize derivatives for synthesis .
Q. What challenges arise in translating in vitro activity to in vivo efficacy?
- Pharmacokinetics : Poor oral bioavailability (<20%) due to first-pass metabolism; address via subcutaneous dosing .
- Toxicity profiling : Monitor hepatotoxicity (ALT/AST levels) in rodent models during chronic dosing studies .
Q. How does structural modification enhance target selectivity?
- Ortho-substitution : The 2-fluorophenyl group reduces off-target binding to non-kinase proteins by steric hindrance .
- Oxazole methylation : Increases selectivity for tyrosine kinases over serine/threonine kinases by 3-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
